molecular formula C7H4BrClF2 B2574309 3-Bromo-2-chloro-6-fluorobenzyl fluoride CAS No. 2244083-98-3

3-Bromo-2-chloro-6-fluorobenzyl fluoride

Cat. No.: B2574309
CAS No.: 2244083-98-3
M. Wt: 241.46
InChI Key: UYDRUUWDPYZESV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorobenzyl fluoride is an organic compound with the molecular formula C7H3BrClF2 It is a halogenated benzyl fluoride derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl fluoride typically involves the halogenation of a benzyl fluoride precursor. One common method is the electrophilic aromatic substitution reaction, where a benzyl fluoride is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques like distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorobenzyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The benzyl fluoride moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol or benzylamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under mild to moderate conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl fluorides, such as 3-hydroxy-2-chloro-6-fluorobenzyl fluoride.

    Oxidation: Formation of 3-bromo-2-chloro-6-fluorobenzaldehyde or 3-bromo-2-chloro-6-fluorobenzoic acid.

    Reduction: Formation of 3-bromo-2-chloro-6-fluorobenzyl alcohol or 3-bromo-2-chloro-6-fluorobenzylamine.

Scientific Research Applications

3-Bromo-2-chloro-6-fluorobenzyl fluoride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzyl fluoride depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to its molecular targets through halogen bonding and hydrophobic interactions. Additionally, the benzyl fluoride moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-fluorobenzyl alcohol: This compound has a hydroxyl group instead of a fluoride group, making it more hydrophilic and reactive in certain chemical reactions.

    3-Bromo-2-chloro-6-fluorobenzyl chloride: This compound has a chloride group instead of a fluoride group, which can influence its reactivity and applications in organic synthesis.

    3-Bromo-2-chloro-6-fluorotoluene: This compound lacks the benzyl fluoride moiety, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-Bromo-2-chloro-6-fluorobenzyl fluoride is unique due to the presence of multiple halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and materials science research.

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRUUWDPYZESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CF)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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